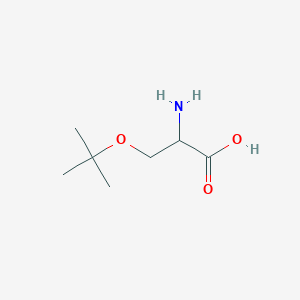

O-tert-Butyl-DL-serine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCPKNYKNWXULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17083-25-9 | |

| Record name | O-(1,1-Dimethylethyl)serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17083-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-tert-Butyl-DL-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-TERT-BUTYL-DL-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF4U4Q747 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to O-tert-Butyl-DL-serine: Synthesis, Characterization, and Application in Peptide Chemistry

This guide provides a comprehensive technical overview of O-tert-Butyl-DL-serine, a critical building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, analytical characterization, and strategic application of this versatile amino acid derivative. The insights provided herein are grounded in established chemical principles and field-proven methodologies, aiming to empower scientists in their synthetic endeavors.

Foundational Principles: The Strategic Importance of this compound

This compound is a derivative of the amino acid serine where the side-chain hydroxyl group is protected by a tert-butyl ether. This modification is of paramount importance in multi-step organic syntheses, particularly in solid-phase peptide synthesis (SPPS). The rationale for this protection strategy lies in preventing unwanted side reactions involving the nucleophilic hydroxyl group of serine during the peptide chain elongation process. The tert-butyl group is strategically employed due to its stability under a wide range of reaction conditions, yet it can be selectively removed under specific acidic conditions, typically with trifluoroacetic acid (TFA), at the culmination of the synthesis.

The use of O-tert-butylated serine derivatives enhances the solubility and handling characteristics of the amino acid in organic solvents commonly used in synthesis. Furthermore, this protection scheme is instrumental in the synthesis of complex peptides, including glycopeptides and lipopeptides, where precise control over reactive functional groups is essential for achieving the desired molecular architecture.

| Property | Value |

| Chemical Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 17083-25-9 |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the protection of the carboxylic acid and subsequent etherification of the hydroxyl group. The following is a representative protocol derived from established synthetic methodologies.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of DL-Serine

-

Suspend DL-serine in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride (HCl) gas through the mixture with stirring for 10-14 hours. Alternatively, add thionyl chloride dropwise.

-

Remove the solvent under reduced pressure to yield serine methyl ester hydrochloride as a white solid.

Step 2: O-tert-Butylation

-

Dissolve the serine methyl ester hydrochloride in a suitable solvent such as dioxane or dichloromethane.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Introduce isobutene gas into the reaction mixture and stir at room temperature in a sealed vessel for 48-96 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the O-tert-butyl serine methyl ester.

Step 3: Saponification

-

Dissolve the crude O-tert-butyl serine methyl ester in a mixture of acetone and water or methanol and water.

-

Add a stoichiometric amount of sodium hydroxide solution.

-

Stir the reaction at a controlled temperature (e.g., 5°C) for 1-5 hours.

-

Neutralize the reaction mixture with a suitable acid to precipitate the this compound.

Step 4: Purification

-

Collect the crude product by filtration.

-

Recrystallize the solid from a suitable solvent system, such as water/ethanol, to obtain pure this compound.

-

Dry the purified product under vacuum.

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals that confirm the presence of the tert-butyl group and the serine backbone.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (9H) | 1.1 - 1.3 | Singlet |

| β-CH₂ (2H) | 3.5 - 3.8 | Multiplet |

| α-CH (1H) | 3.8 - 4.1 | Multiplet |

| Amine (2H) & Carboxyl (1H) | Broad signals, variable | - |

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the quaternary carbon and the methyl carbons of the tert-butyl group, in addition to the carbons of the serine backbone.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | 27 - 29 |

| tert-Butyl (quaternary C) | 73 - 75 |

| β-CH₂ | 62 - 64 |

| α-CH | 55 - 57 |

| Carboxyl (C=O) | 170 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| N-H stretch (Amine) | 3200 - 3500 |

| C-H stretch (Alkyl) | 2850 - 3000 |

| C=O stretch (Carboxylic acid) | 1700 - 1725 |

| C-O stretch (Ether) | 1050 - 1150 |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound, typically in its N-terminally protected form (e.g., Fmoc-Ser(tBu)-OH), is a cornerstone of the Fmoc/tBu SPPS strategy.[1] This approach allows for the efficient and controlled assembly of peptide chains on a solid support.

Experimental Workflow: Incorporation of Fmoc-Ser(tBu)-OH in SPPS

The following workflow outlines the key steps for incorporating an Fmoc-Ser(tBu)-OH residue into a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).

Caption: Iterative cycle for incorporating a Ser(tBu) residue in SPPS.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tert-butyl group on serine, are removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA).

Cleavage Cocktail Example:

-

95% Trifluoroacetic acid (TFA)

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

The peptide-resin is incubated in this cocktail for 2-3 hours at room temperature. The cleaved and deprotected peptide is then precipitated from the TFA solution using cold diethyl ether.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and refrigerated.

-

Incompatible Materials: Strong oxidizing agents.

Conclusion

This compound is an indispensable tool in the arsenal of the synthetic chemist. Its strategic use as a protected amino acid enables the synthesis of complex peptides with high fidelity. A thorough understanding of its synthesis, characterization, and application is essential for researchers and professionals dedicated to advancing the frontiers of peptide chemistry and drug discovery.

References

- Unlocking Peptide Complexity: The Role of O-tert-Butyl-L-serine in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine. (2008). Google Patents.

- Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. (n.d.). Patsnap Eureka.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols.

Sources

O-tert-Butyl-DL-serine: A Technical Guide to Structure, Synthesis, and Application

This guide provides an in-depth technical overview of O-tert-Butyl-DL-serine, a crucial serine derivative for researchers and professionals in peptide synthesis and drug development. We will explore its fundamental properties, the strategic role of its acid-labile protecting group, detailed synthesis and application protocols, and key characterization data.

The Strategic Importance of Side-Chain Protection: Introduction to O-tert-Butyl-serine

In the intricate field of chemical peptide synthesis, success hinges on precision and control. The stepwise assembly of amino acids into a polypeptide chain requires that all reactive functional groups, other than those intended for coupling, be temporarily masked. O-tert-Butyl-serine is a derivative of the amino acid serine where the side-chain hydroxyl group is protected as a tert-butyl ether. This protection is paramount in preventing unwanted side reactions, such as acylation of the hydroxyl group, during peptide chain elongation.[1]

The choice of the tert-butyl group is strategic; it is exceptionally stable under a wide range of reaction conditions, including the mildly basic conditions used for Fmoc-group removal in standard Solid-Phase Peptide Synthesis (SPPS), yet it can be cleanly and efficiently removed under specific acidic conditions.[2] This "orthogonal" stability is the cornerstone of modern peptide chemistry, allowing for the precise and ordered construction of complex peptides, including glycopeptides and other modified structures. This guide will focus on the racemic DL form, while acknowledging the specific properties and applications of its constituent D- and L-enantiomers.

Molecular Structure and Physicochemical Properties

This compound is a non-proteinogenic amino acid characterized by the presence of a bulky tert-butyl group linked via an ether bond to the beta-carbon of the serine backbone. This structural modification significantly alters the polarity and reactivity of the side chain.

Table 1: Comparative Physicochemical Properties of O-tert-Butyl-serine Isomers

| Property | This compound | O-tert-Butyl-L-serine | O-tert-Butyl-D-serine |

| Synonyms | DL-Ser(tBu)-OH | L-Ser(tBu)-OH | D-Ser(tBu)-OH |

| CAS Number | 17083-25-9[3] | 18822-58-7[4] | 18783-53-4 |

| Molecular Formula | C₇H₁₅NO₃[3] | C₇H₁₅NO₃[4] | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol [3] | 161.20 g/mol [4] | 161.20 g/mol |

| Appearance | White powder/crystals | White powder[4] | White powder |

| Melting Point | 200-205 °C (decomp.)[3] | 218-222 °C[4] | Not specified |

| Optical Rotation | Not applicable (racemate) | [α]²⁰/D = -16.5 ± 1º (c=1 in H₂O)[4] | [α]²⁰/D = +16 ± 1° (c=2 in water) |

| Solubility | Soluble in water | Soluble in water | Soluble in water |

The Tert-Butyl Ether: An Acid-Labile Hydroxyl Protecting Group

The functionality of O-tert-Butyl-serine in synthesis is entirely dependent on the behavior of the tert-butyl (tBu) ether protecting group. Its selection is a classic example of balancing stability with controlled lability.

Causality of Choice : The tBu group is chosen for its steric bulk and electronic properties. It is stable to the basic conditions (e.g., 20% piperidine in DMF) required to remove the temporary Nα-Fmoc protecting group during SPPS cycles.[1][2] However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA).

Mechanism of Deprotection : The acid-catalyzed cleavage proceeds through a stabilized tertiary carbocation intermediate. The ether oxygen is first protonated by the acid. Subsequently, the C-O bond cleaves heterolytically to release the deprotected serine hydroxyl group and a highly stable tert-butyl cation.[5] This cation is then neutralized by scavengers in the cleavage cocktail or by deprotonating to form volatile isobutene gas.[6][7] This efficient, irreversible cleavage is critical for achieving a high yield of the final, deprotected peptide.

Caption: Orthogonal stability of the tert-butyl protecting group.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides valuable insight. A common approach involves the acid-catalyzed reaction of a serine ester with a source of tert-butyl cations.

Experimental Protocol: Synthesis of O-tert-Butyl-L-serine Methyl Ester

This protocol is adapted from a patented method and illustrates the core transformation.[8] The synthesis of the DL-form would follow a similar pathway starting from DL-serine methyl ester hydrochloride.

Objective : To synthesize O-tert-Butyl-L-serine methyl ester via acid-catalyzed etherification.

Materials :

-

L-serine methyl ester hydrochloride (29g)

-

tert-Butyl acetate (410g)

-

Perchloric acid (52g)

-

Sulfuric acid (12g)

-

Sodium hydroxide (NaOH) solution

-

Water

-

Reaction vessel with magnetic stirring

-

Thin Layer Chromatography (TLC) apparatus

Methodology :

-

Reaction Setup : To a suitable reaction vessel, add tert-butyl acetate (410g), perchloric acid (52g), and L-serine methyl ester hydrochloride (29g).

-

Catalyst Addition : Carefully add sulfuric acid (12g) to the mixture.

-

Reaction : Stir the mixture at room temperature for 4 days. The causality for this extended time is to allow the slow, sterically hindered etherification to proceed to completion.

-

Monitoring : Monitor the reaction's progress by TLC, observing the consumption of the starting L-serine methyl ester hydrochloride.

-

Quenching and Neutralization : Once the starting material is substantially consumed, add water (60g) to the reaction flask. Carefully adjust the pH to 9 with NaOH solution to neutralize the acids and quench the reaction.

-

Extraction and Isolation : Allow the layers to separate. The organic layer containing the product is separated, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by standard methods like chromatography or distillation.

Caption: Workflow for the synthesis of O-tert-Butyl-serine ester.

Spectroscopic Characterization

A full characterization is essential to confirm the structure.

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic, prominent singlet at approximately 1.1-1.3 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group. Other key signals include the alpha-proton (CH), the two beta-protons (CH₂), and exchangeable protons from the amine and carboxylic acid groups.

-

¹³C NMR : The carbon spectrum will distinctly show the quaternary carbon of the tert-butyl group around 72-74 ppm and the three equivalent methyl carbons around 27-28 ppm. Signals for the alpha-carbon, beta-carbon, and the carboxyl carbon will also be present in their expected regions.[9]

-

IR Spectroscopy : The infrared spectrum will display a strong C-O-C ether stretching band (typically 1050-1150 cm⁻¹), in addition to the characteristic absorptions for the primary amine (N-H stretch) and the carboxylic acid (broad O-H and C=O stretches).

-

Mass Spectrometry : Electron ionization mass spectrometry would likely show a fragmentation pattern corresponding to the loss of the tert-butyl group, resulting in a prominent peak at [M-57]+.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of O-tert-Butyl-serine is as a building block in Fmoc-based SPPS. The corresponding derivative, Fmoc-Ser(tBu)-OH, is used directly in the coupling steps.

Experimental Protocol: Incorporation and Deprotection in SPPS

This protocol outlines the key steps for incorporating an Fmoc-Ser(tBu)-OH residue into a growing peptide chain on a solid support and its subsequent deprotection.[10][11]

Objective : To couple Fmoc-Ser(tBu)-OH to a resin-bound peptide and perform final cleavage and deprotection.

Materials :

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Ser(tBu)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Solvents: DMF, DCM

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

SPPS reaction vessel

Methodology :

Part A: Fmoc Deprotection of the Growing Chain

-

Resin Swelling : Swell the peptide-resin in DMF for 20-30 minutes.

-

Fmoc Removal : Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group, exposing the free amine for coupling.

-

Washing : Thoroughly wash the resin with DMF followed by DCM to remove residual piperidine and byproducts.

Part B: Coupling of Fmoc-Ser(tBu)-OH 4. Activation : In a separate vial, pre-activate Fmoc-Ser(tBu)-OH (e.g., 3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This step is critical as it forms the highly reactive intermediate necessary for efficient amide bond formation. 5. Coupling : Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. 6. Washing : Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The cycle of deprotection (A) and coupling (B) is repeated for each subsequent amino acid.

Part C: Final Cleavage and Global Deprotection 7. Resin Preparation : Once the full peptide is assembled, wash the final peptide-resin with DCM and dry it under vacuum. 8. Cleavage : Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the dried resin. The TFA simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the O-tert-butyl group from serine.[11][12] The TIS acts as a scavenger to trap the released tert-butyl cations, preventing re-alkylation of sensitive residues like Tryptophan.[11] 9. Incubation : Gently agitate the mixture for 1.5-3 hours. 10. Isolation : Filter the resin and collect the filtrate containing the crude, fully deprotected peptide. Precipitate the peptide with cold ether, centrifuge, and lyophilize to obtain the final product.

Safety and Handling

This compound is a laboratory chemical and should be handled in accordance with good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses, gloves, and lab coat.

-

Handling : Avoid contact with skin and eyes. Do not ingest. Avoid breathing dust. Wash thoroughly after handling.

-

Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and refrigerated (0-8°C) for long-term stability.[4]

Conclusion

This compound and its enantiopure counterparts are indispensable tools in modern synthetic chemistry. The strategic use of the acid-labile tert-butyl ether provides the necessary stability and selective reactivity that underpins the successful assembly of complex peptides. A thorough understanding of its properties, the causality behind its deprotection mechanism, and its practical application in protocols like SPPS empowers researchers to overcome synthetic challenges and advance the frontiers of drug discovery and materials science.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Peptide Complexity: The Role of O-tert-Butyl-L-serine in Modern Synthesis.

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link].

-

Wikipedia. (2024). Peptide synthesis. Retrieved from [Link].

- Breipohl, G., Knolle, J., & Stüber, W. (1989). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 262-267.

- BenchChem. (2025). An In-depth Technical Guide to the Applications of Acid-Labile Side-Chain Protecting Groups.

- Patsnap Eureka. (n.d.). Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link].

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link].

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Tooney, N. M., & Fasman, G. D. (1968). Synthesis of poly-O-tert-butyl-L-serine and poly-L-serine. Biopolymers, 6(1), 81-96.

- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.

- Garner, P., & Park, J. M. (1992). (4S)-N-(tert-BUTOXYCARBONYL)

- Ghosh, A., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(4), 2138-2147.

-

Wiley-VCH GmbH. (n.d.). O-tert-Butyl-L-serine. SpectraBase. Retrieved from [Link].

-

Wiley-VCH GmbH. (n.d.). o-Tert-butyl-L-serine. SpectraBase. Retrieved from [Link].

-

Global Substance Registration System (GSRS). (n.d.). O-TERT-BUTYL-D-SERINE. Retrieved from [Link].

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link].

- Vautier, D., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 1146, 3-26.

-

National Institute of Standards and Technology. (n.d.). L-Serine, 3TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link].

- Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Wiley-VCH GmbH. (n.d.). o-Tert.-butyl-L-serine, N-heptafluorobutyryl-, methyl ester. SpectraBase. Retrieved from [Link].

-

Eurisotop. (n.d.). l-serine-n-fmoc, o-tert-butyl ether (1-13c, 99%). Retrieved from [Link].

Sources

- 1. lifetein.com [lifetein.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 17083-25-9 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of O-tert-Butyl-DL-serine

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]

- 4. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 6. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 7. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

An In-depth Technical Guide to O-tert-Butyl-DL-serine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of O-tert-Butyl-DL-serine, a crucial amino acid derivative in modern synthetic chemistry. While the primary focus of available research and commercial availability is on the L-enantiomer (O-tert-Butyl-L-serine), this document will address the properties and applications of the serine derivative with a tert-butyl protecting group, drawing parallels where applicable to the DL-racemic form.

Introduction: The Strategic Importance of Side-Chain Protection in Serine Chemistry

Serine, with its nucleophilic hydroxyl group, presents a unique challenge and opportunity in the synthesis of peptides and other complex molecules. Unprotected, this hydroxyl group can engage in undesirable side reactions during synthetic transformations. The strategic introduction of a protecting group is therefore paramount to ensure the desired reactivity and final product purity. The tert-butyl group, a bulky and acid-labile moiety, has emerged as a highly effective protecting group for the serine side chain.

O-tert-Butyl-serine is a cornerstone in solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc/tBu strategy.[1] Its application prevents unwanted esterification, etherification, and other side reactions involving the hydroxyl group during peptide chain elongation. This guide will delve into the chemical and physical properties of O-tert-Butyl-serine, its synthesis, and its critical role in advancing drug discovery and development.

Physicochemical Properties and Identification

| Property | Value (for O-tert-Butyl-L-serine) | Source(s) |

| CAS Number | 18822-58-7 | [2][3] |

| Molecular Formula | C₇H₁₅NO₃ | [3] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| IUPAC Name | 2-amino-3-(tert-butoxy)propanoic acid | [3] |

| Solubility | Soluble in water | [2] |

Note: The CAS number for the DL-racemic form is not consistently reported in major chemical databases. Researchers should verify the specifications of their starting material from the supplier.

The Chemistry of O-tert-Butyl-serine: Synthesis and Deprotection

The synthesis of O-tert-Butyl-serine derivatives typically involves the reaction of a suitably protected serine precursor with a source of tert-butyl cations under acidic conditions. A common method involves the use of isobutylene or tert-butyl acetate in the presence of a strong acid catalyst.[4]

The choice of the tert-butyl group is strategic due to its stability under a wide range of reaction conditions, including the basic conditions used for Fmoc group removal in peptide synthesis.[1]

Deprotection: A Key Step in Synthesis

The removal of the tert-butyl protecting group is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). This orthogonality to the base-labile Fmoc group is the cornerstone of the Fmoc/tBu solid-phase peptide synthesis strategy.

Caption: Cleavage and deprotection of a serine-containing peptide.

Applications in Research and Development

The primary application of O-tert-Butyl-serine lies in its role as a building block in the synthesis of peptides and proteins.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, O-tert-Butyl-serine (commonly as Fmoc-Ser(tBu)-OH) is a standard reagent. Its use prevents side reactions at the serine hydroxyl group during the iterative process of amino acid coupling and deprotection. This ensures the synthesis of high-purity peptides with the correct sequence and structure.

Caption: The iterative cycle of solid-phase peptide synthesis.

Drug Discovery and Development

The ability to synthesize complex peptides with high fidelity is crucial for drug discovery. O-tert-Butyl-serine is instrumental in the development of peptide-based therapeutics, including enzyme inhibitors and receptor ligands.[5][6] The modification of serine residues can influence the biological activity, stability, and pharmacokinetic properties of these molecules.

Asymmetric Synthesis

As a chiral building block, O-tert-Butyl-serine can be employed in asymmetric synthesis to introduce stereocenters with high enantiomeric purity.[5] This is of particular importance in the synthesis of pharmaceuticals where stereochemistry dictates biological activity.

Experimental Protocol: Solid-Phase Synthesis of a Dipeptide using Fmoc-Ser(tBu)-OH

This protocol outlines the manual solid-phase synthesis of a simple dipeptide, for example, Prolyl-Serine (Pro-Ser), using Fmoc-Ser(tBu)-OH loaded onto a Wang resin.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the Fmoc-Ser(tBu)-Wang resin in the synthesis vessel.

-

Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

-

Proline Coupling:

-

In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to remove the Fmoc group from the N-terminal proline.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage byproducts.

-

Dry the peptide under vacuum.

-

Safety and Handling

O-tert-Butyl-serine and its derivatives are laboratory chemicals and should be handled with appropriate care.

-

General Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[7]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[8]

-

Storage: Store in a cool, dry place, tightly sealed. For long-term storage, refrigeration is recommended.[2]

-

In case of fire: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[7][8]

Conclusion

This compound, and more specifically its L-enantiomer, is an indispensable tool in modern organic and medicinal chemistry. Its role as a protected amino acid in peptide synthesis has significantly contributed to the advancement of drug discovery and our understanding of biological processes. The strategic use of the tert-butyl protecting group allows for the controlled and efficient synthesis of complex peptides, paving the way for the development of novel therapeutics. As research in peptide and protein engineering continues to expand, the importance of high-quality building blocks like O-tert-Butyl-serine will undoubtedly grow.

References

-

AAPPTec. Safety Data Sheet: Fmoc-Ser(tBu)-OH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Why O-tert-Butyl-L-serine is Essential for Medicinal Chemistry. [Link]

-

SpectraBase. o-Tert.-butyl-L-serine, N-heptafluorobutyryl-, methyl ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Organic Synthesis with O-tert-Butyl-L-serine: A Versatile Chiral Building Block. [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

Bindra, J. et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Sci Rep7 , 44036 (2017). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Complexity: The Role of O-tert-Butyl-L-serine in Modern Synthesis. [Link]

-

SpectraBase. o-Tert-butyl-L-serine. [Link]

-

SpectraBase. O-tert-Butyl-L-serine. [Link]

-

Tooney, N. M. & Fasman, G. D. Synthesis of poly-O-tert-butyl-L-serine and poly-L-serine. Biopolymers6 , 81-96 (1968). [Link]

-

Patsnap. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. [Link]

-

de la Torre, B. G. & Albericio, F. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chem.22 , 7943-7956 (2020). [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J. & Subra, G. Methods and protocols of modern solid phase peptide synthesis. Mol Biotechnol33 , 239-254 (2006). [Link]

-

NIST. Serine. [Link]

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. medchemexpress.com [medchemexpress.com]

- 3. O-tert-Butyl-L-serine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of O-tert-Butyl-DL-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of O-tert-Butyl-DL-serine in Scientific Advancement

This compound, a synthetic derivative of the amino acid serine, is a cornerstone in the fields of peptide synthesis and drug development. Its strategic use of a tert-butyl protecting group on the hydroxyl function of the serine side chain is crucial for preventing undesirable side reactions during the intricate process of peptide chain elongation. This protection ensures the synthesis of peptides with high fidelity and purity, which is paramount for their therapeutic and research applications. The solubility of this compound in a diverse range of solvents is a critical physicochemical property that dictates its handling, reactivity, and overall utility in various synthetic protocols. An in-depth understanding of its solubility profile is therefore indispensable for optimizing reaction conditions, improving yields, and ensuring the seamless integration of this vital building block into complex synthetic workflows.

This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical, actionable protocols. We will delve into the molecular characteristics that govern its solubility, present available solubility data, and provide a detailed experimental workflow for determining its solubility in various solvents.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle. This compound possesses both polar and non-polar characteristics, which contributes to its versatile solubility profile.

The key molecular features influencing its solubility include:

-

The Zwitterionic Nature: Like its parent amino acid, this compound can exist as a zwitterion, with a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-). This contributes to its solubility in polar protic solvents like water, where it can engage in strong ion-dipole interactions.

-

The Tert-Butyl Protecting Group: The bulky, non-polar tert-butyl group significantly enhances the compound's lipophilicity. This structural modification improves its solubility in a range of organic solvents compared to unprotected serine.[1] This is a critical attribute for its application in organic-phase peptide synthesis.

-

Hydrogen Bonding: The amino and carboxyl groups are capable of forming hydrogen bonds with protic solvents. The ether linkage of the tert-butyl group can also act as a hydrogen bond acceptor.

These molecular attributes collectively determine the extent to which this compound can be solvated by different types of solvents, ranging from highly polar to non-polar.

Solubility Profile of this compound

The following table summarizes the available solubility data for this compound and its closely related derivatives. It is important to note that quantitative data for the DL-form in a wide range of organic solvents is not extensively published. The data for the L-enantiomer and the Fmoc-protected derivative are included to provide valuable insights into its likely solubility behavior.

| Solvent | Compound | Solubility | Reference |

| Water | O-(tert-Butyl)-L-serine | ≥ 100 mg/mL | [1][3][4] |

| Dimethyl Sulfoxide (DMSO) | Fmoc-O-tert-butyl-L-serine | Soluble | [5][6] |

| Dimethylformamide (DMF) | Acetyl-O-tert-butyl-L-serine | Soluble (C=1 in DMF) | [7] |

| Acetonitrile | - | Data not available | |

| Methanol | - | Data not available | |

| Ethanol | - | Data not available | |

| Isopropanol | - | Data not available | |

| Chloroform | Fmoc-O-tert-butyl-L-serine | Soluble | [5][6] |

| Dichloromethane | Fmoc-O-tert-butyl-L-serine | Soluble | [5][6] |

| Ethyl Acetate | Fmoc-O-tert-butyl-L-serine | Soluble | [5][6] |

| Acetone | Fmoc-O-tert-butyl-L-serine | Soluble | [5][6] |

Experimental Protocol for Solubility Determination

The following detailed protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical balance

-

Spatula

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. This ensures that the analyzed solution is truly saturated and free of particulates.

-

-

Quantification by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Rationale Behind the Protocol:

-

Shake-Flask Method: This is a gold-standard method for determining equilibrium solubility, as it allows for sufficient time for the dissolution process to reach a steady state.

-

Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Centrifugation and Filtration: These steps are critical for ensuring that only the dissolved solute is quantified, preventing artificially high solubility values due to the presence of suspended solid particles.

-

HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute in the saturated solution. The use of a calibration curve ensures the reliability of the concentration measurement.

Visualizing the Experimental Workflow

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]

- 6. FMOC-O-tert-Butyl-L-serine CAS#: 71989-33-8 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

The Strategic Role of the Tert-Butyl Group in the Protection of Serine: An In-depth Technical Guide

Introduction: The Imperative of Protection in Synthesis

In the intricate field of chemical synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals, the precise control of reactive functional groups is paramount.[1] Protecting groups serve as temporary shields, selectively masking a reactive moiety to prevent it from engaging in unwanted side reactions while other chemical transformations are carried out elsewhere in the molecule.[2] The ideal protecting group strategy, often described as "orthogonal," allows for the selective removal of different protecting groups under specific, non-interfering conditions.[1][3] This guide focuses on the tert-butyl (tBu) group, a cornerstone in the protection of the hydroxyl (-OH) side chain of serine, a frequently encountered amino acid in peptide synthesis.[4] Its unique properties of stability and selective lability have made it an indispensable tool for researchers, scientists, and drug development professionals.[5]

The Function of the Tert-Butyl Group with Serine

The primary function of the tert-butyl group when attached to the hydroxyl side chain of serine is to form a tert-butyl ether.[4] This transformation effectively masks the nucleophilic and reactive nature of the hydroxyl group, preventing it from participating in undesired reactions during peptide synthesis, such as esterification or acylation, which could lead to peptide branching or termination.

The use of O-tert-Butyl-L-serine is particularly critical in Solid-Phase Peptide Synthesis (SPPS), especially within the widely adopted Fmoc/tBu orthogonal strategy.[5] In this approach, the temporary Nα-amino protecting group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the "permanent" side-chain protecting groups, including the tBu group on serine, are acid-labile.[3][6] This orthogonality is the key to the strategy's success: the Fmoc group can be repeatedly removed with a mild base (e.g., piperidine) to allow for peptide chain elongation, while the tBu group remains steadfastly attached to the serine side chain, only to be removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[7]

Key Advantages of the Tert-Butyl Protecting Group for Serine:

-

Acid Lability: The tBu group is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support resin.

-

Base Stability: It is highly stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc group during each cycle of peptide synthesis.[5]

-

Prevention of Side Reactions: By masking the hydroxyl group, it prevents O-acylation during coupling steps and other potential side reactions.

-

Improved Solubility: The presence of the bulky, non-polar tBu group can sometimes improve the solubility of the protected amino acid derivative in organic solvents used in synthesis.

Chemical Logic and Mechanism

The stability of the tert-butyl ether linkage under basic and nucleophilic conditions, and its susceptibility to acid-catalyzed cleavage, is rooted in its chemical structure. The bulky tert-butyl group sterically hinders nucleophilic attack. However, under strongly acidic conditions, the ether oxygen is protonated, creating a good leaving group (a neutral tert-butanol molecule). This is followed by the formation of a stable tertiary carbocation (the tert-butyl cation), which is the driving force for the cleavage reaction.

Mechanism of Deprotection (Acid-Catalyzed)

-

Protonation of the Ether Oxygen: The acidic environment protonates the ether oxygen of the Ser(tBu) residue.

-

Formation of a Tert-Butyl Cation: The protonated ether cleaves to form a stable tert-butyl carbocation and the free hydroxyl group of serine.

-

Scavenging of the Cation: The highly reactive tert-butyl cation can be quenched by "scavengers" added to the cleavage cocktail to prevent unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or cysteine.[3][8]

Below is a diagram illustrating the acid-catalyzed deprotection of the tert-butyl group from a serine residue.

Caption: Synthesis workflow for Fmoc-Ser(tBu)-OH.

A patented method describes reacting L-serine methyl ester hydrochloride with isobutylene in the presence of an acid catalyst to form the O-tert-butyl serine methyl ester, which is then saponified and protected with an Fmoc group. [9]

Deprotection of the Tert-Butyl Group in SPPS

The removal of the tert-butyl group is typically performed concurrently with the cleavage of the peptide from the resin support.

Step-by-Step Protocol for Cleavage and Deprotection:

-

Resin Preparation: Following the final Nα-Fmoc deprotection and washing, the peptide-resin is dried under vacuum.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger for the tert-butyl cations. [10]3. Cleavage Reaction: The cleavage cocktail is added to the peptide-resin (typically 10 mL per gram of resin) and the mixture is gently agitated at room temperature for 2-4 hours.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

-

Peptide Collection and Washing: The precipitated peptide is collected by centrifugation, and the pellet is washed several times with cold diethyl ether to remove scavengers and residual TFA.

-

Drying: The final peptide is dried under vacuum.

Data Presentation: Stability of Protecting Groups

The choice of protecting group is dictated by its stability under various reaction conditions. The following table summarizes the stability of the tert-butyl group in comparison to other common hydroxyl protecting groups for serine.

| Protecting Group | Nα-Deprotection (20% Piperidine/DMF) | Final Cleavage (TFA-based) | Notes |

| Tert-butyl (tBu) | Stable [5] | Labile | The standard for Fmoc/tBu strategy. |

| Benzyl (Bzl) | Stable | Labile (requires strong acids like HF) [8] | Used in Boc/Bzl strategy. |

| Trityl (Trt) | Stable | Very Labile (cleaved by dilute TFA) [4] | More acid-sensitive than tBu. |

| t-Butyldimethylsilyl (TBDMS) | Generally Stable | Labile (cleaved by fluoride ions or acid) [11] | Orthogonal to acid-labile groups if fluoride is used for deprotection. |

Potential Side Reactions and Mitigation

During the final acid cleavage step, the generated tert-butyl cation is a potent electrophile that can lead to undesired side reactions. [3]

-

Alkylation of Tryptophan: The indole ring of tryptophan can be alkylated by the tert-butyl cation.

-

Alkylation of Cysteine and Methionine: The sulfur-containing side chains of cysteine and methionine are also susceptible to alkylation. [8] To mitigate these side reactions, scavengers are added to the cleavage cocktail. [10]These are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains. Common scavengers include:

-

Triisopropylsilane (TIS): A very effective cation scavenger.

-

Water: Can act as a scavenger but may also promote other side reactions.

-

Thioanisole: Particularly useful for protecting tryptophan.

-

1,2-Ethanedithiol (EDT): Effective for protecting cysteine and methionine.

Conclusion

The tert-butyl protecting group for the hydroxyl function of serine is a vital component of modern peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy. Its robustness to basic conditions and lability under strong acid allows for the precise and controlled assembly of complex peptide chains. A thorough understanding of its chemical properties, the mechanisms of its installation and removal, and potential side reactions is essential for researchers in peptide chemistry and drug development to achieve high-purity, high-fidelity synthesis of their target molecules.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Jung, G., & Wien, F. (1998). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). O-tert-Butyl-L-serine: A Key Amino Acid Derivative for Chemical Research. Retrieved from [Link]

-

Bayer, E., & Clausen, N. (1992). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. PubMed. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Complexity: The Role of O-tert-Butyl-L-serine in Modern Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

Coin, I., & Beyermann, M. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.

-

Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2007). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. ResearchGate. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8]. Retrieved from [Link]

-

Choi, B. E., & Jeong, J. H. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed. Retrieved from [Link]

-

Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]

- Google Patents. (1993). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.

-

ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Reddit. (2025). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]

-

Wu, Y., & Sun, X. (2005). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. Retrieved from [Link]

-

The Journal of Organic Chemistry - ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Organic Synthesis with O-tert-Butyl-L-serine: A Versatile Chiral Building Block. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. peptide.com [peptide.com]

- 9. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]

A Technical Guide to O-tert-Butyl-DL-serine for Advanced Peptide Synthesis and Drug Development

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex peptides and novel therapeutics. Among the repertoire of protected amino acids, O-tert-Butyl-DL-serine stands out as a critical component, offering solutions to challenges in peptide chain elongation and stability. This guide provides an in-depth technical overview of this compound, its commercial sources, and its application in solid-phase peptide synthesis (SPPS), underpinned by field-proven insights and established protocols.

The Strategic Importance of this compound in Synthesis

The hydroxyl group of serine is a reactive moiety that can lead to undesirable side reactions during peptide synthesis, such as O-acylation, which results in branched peptide impurities. The tert-butyl (tBu) ether protecting group on the serine side chain provides a robust shield against such reactions.[1][2] Its stability under the basic conditions used for Fmoc deprotection and its clean removal under acidic conditions make it an ideal choice for the widely adopted Fmoc/tBu orthogonal synthesis strategy.[3][4][5]

The incorporation of O-tert-Butyl-serine, often abbreviated as Ser(tBu), offers several advantages:

-

Prevention of Side Reactions: The bulky tert-butyl group effectively prevents O-acylation of the serine hydroxyl group during coupling steps.[1]

-

Enhanced Solubility: The protected amino acid derivative can exhibit improved solubility in organic solvents used in SPPS.[6]

-

Improved Handling: Compared to unprotected serine, the protected form can have more predictable behavior in automated synthesis protocols.

-

Facilitation of Complex Syntheses: It is instrumental in the synthesis of specialized peptides, including glycopeptides and lipopeptides, where precise control over reactive groups is essential.[1]

Commercial Suppliers and Quality Considerations

The quality and purity of this compound are critical for reproducible and successful synthetic outcomes. Researchers should source this reagent from reputable suppliers who provide comprehensive analytical data. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity Specification | Additional Notes |

| Thermo Scientific Chemicals | O-tert-Butyl-L-serine, 98% | 18822-58-7 | >97.0% (HPLC) | Formerly part of the Alfa Aesar portfolio. |

| Chem-Impex | O-tert-Butyl-D-serine | 18783-53-4 | ≥ 99.5% (Chiral HPLC) | Offers both D and L enantiomers. |

| MedChemExpress | O-(tert-Butyl)-L-serine | 18822-58-7 | >98.0% | Provides detailed solubility information.[7] |

| Tokyo Chemical Industry (TCI) | O-tert-Butyl-L-serine | 18822-58-7 | >97.0% (T)(HPLC) | Provides detailed specifications and properties. |

| Dabos | O-TERT-BUTYL-D-SERINE, 98% | 18822-58-7 | 98% | Requires a commercial address for purchase. |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH

The following protocol outlines a generalized procedure for the incorporation of Fmoc-Ser(tBu)-OH into a peptide sequence on a solid support using the Fmoc/tBu strategy. This protocol is intended as a template and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents

-

Fmoc-Ser(tBu)-OH

-

High-quality peptide synthesis grade solvents (DMF, DCM)

-

Fmoc-compatible resin (e.g., Wang resin, Rink amide resin)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

Activation base: Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Step-by-Step Synthesis Workflow

The workflow for incorporating a single Fmoc-Ser(tBu)-OH residue is depicted below.

Protocol Steps:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF, IPA, and then DMF again to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.). Allow to pre-activate for a few minutes.

-

Coupling: Add the activated Fmoc-Ser(tBu)-OH solution to the deprotected resin. Agitate for 1-2 hours. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test). For sterically hindered couplings, a second coupling may be necessary.

-

Washing: Wash the resin with DMF, IPA, and DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.[5][8] This step simultaneously cleaves the peptide from the resin and removes the tert-butyl side-chain protecting group from the serine residue.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Navigating Challenges: Coupling Sterically Hindered Residues

The β-branched nature of serine, combined with the bulky tert-butyl protecting group, can present steric hindrance during the coupling reaction, potentially leading to incomplete acylation. The choice of coupling reagent is therefore critical to achieving high coupling efficiency.

| Coupling Reagent | Class | Key Advantages for Hindered Couplings |

| HBTU/TBTU | Uronium/Aminium Salt | Widely used, effective, and relatively inexpensive.[5] |

| HATU/HCTU | Uronium/Aminium Salt | Generally more reactive than HBTU, particularly for difficult couplings.[9] |

| PyBOP/PyAOP | Phosphonium Salt | Known for high reactivity and effectiveness in coupling sterically hindered amino acids.[10] |

| DIC/Oxyma | Carbodiimide/Additive | A modern, cost-effective alternative to HOBt-based reagents with low racemization potential.[10] |

For particularly challenging sequences, strategies such as double coupling (repeating the coupling step with fresh reagents) or using elevated temperatures (microwave-assisted synthesis) can be employed to drive the reaction to completion.

Conclusion: A Cornerstone for Advanced Synthesis

This compound is more than just a protected amino acid; it is an enabling tool for the synthesis of complex and therapeutically relevant peptides. Its ability to prevent side reactions and its compatibility with the robust Fmoc/tBu SPPS strategy make it an indispensable component in the modern peptide chemist's toolbox. By understanding the principles behind its use, selecting high-quality commercial sources, and employing optimized protocols, researchers can confidently tackle the synthesis of challenging peptide targets, accelerating the pace of discovery and development.

References

- W. C. Chan, P. D. White (Eds.). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000.

- Han, Y., et al. "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron 60.11 (2004): 2447-2467.

- Kadereit, D., et al. "Acid‐labile protecting groups for the synthesis of lipidated peptides." Chemistry–A European Journal 7.6 (2001): 1184-1193.

- Han, S.-Y., & Kim, Y.-A. "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467 (2004).

- El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development 15.4 (2011): 940-972.

- Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

LookChem. Fmoc-O-tert-Butyl-L-serine / Fmoc-Ser(tbu)-OH 71989-33-8 with Best Price. [Link]

-

Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. [Link]

-

Request PDF. Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

- 1. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. chempep.com [chempep.com]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

O-tert-Butyl-DL-Serine: A Technical Guide to its Discovery, Synthesis, and Enduring Impact in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-tert-Butyl-DL-serine, a cornerstone of modern peptide synthesis, represents a pivotal development in the strategic use of protecting groups in chemistry. This in-depth technical guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and its critical role in enabling the synthesis of complex peptides and therapeutic agents. We will explore the causality behind the experimental choices that led to its prominence, detail validated synthetic protocols, and illustrate its application in the broader context of solid-phase peptide synthesis (SPPS). This guide serves as a comprehensive resource for researchers and professionals in drug development, providing both foundational knowledge and practical insights into this indispensable amino acid derivative.

Introduction: The Imperative for Side-Chain Protection in Peptide Synthesis

The synthesis of peptides, biopolymers with profound biological and therapeutic importance, is a complex undertaking that requires precise control over the sequential assembly of amino acids. A primary challenge arises from the polyfunctional nature of amino acids, which possess reactive side chains that can interfere with the formation of the desired peptide bonds. The hydroxyl group of serine, in particular, is nucleophilic and can lead to undesirable side reactions such as O-acylation during peptide coupling.

To circumvent these issues, the field of peptide chemistry has heavily relied on the development and implementation of "protecting groups." These are chemical moieties that temporarily block a reactive functional group, rendering it inert to specific reaction conditions, and can be selectively removed later in the synthetic sequence. The choice of a protecting group is governed by the principle of orthogonality, where the protecting groups for the α-amino group and the side chains can be removed under distinct conditions without affecting each other or the integrity of the peptide chain.[1]

Within this paradigm, the tert-butyl (tBu) group has emerged as a highly effective and widely used acid-labile protecting group for the hydroxyl functionalities of serine, threonine, and tyrosine.[2][3] this compound, the subject of this guide, is the direct embodiment of this strategy for the serine residue and has become an indispensable tool in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[4]

Discovery and Historical Context

The precise first synthesis of O-tert-Butyl-serine is not straightforward to pinpoint from a single seminal publication, as its development is intertwined with the broader evolution of tert-butyl protecting groups in peptide chemistry during the mid-20th century. The concept of using tert-butyl groups for protection gained traction in the late 1950s and early 1960s. A notable early contribution in this area was the work of Anderson and Callahan in 1960, who described the synthesis and use of tert-butyl esters for the protection of the C-terminal carboxyl group of amino acids.[5] This work highlighted the utility of the tert-butyl cation for forming acid-labile protective linkages.

While the direct synthesis of the O-tert-butyl ether of serine is not explicitly detailed in these early papers on tert-butyl esters, the groundwork was laid for its eventual development. By the late 1960s, O-tert-butylated amino acids were clearly in use. A 1968 publication by Tooney and Fasman details the synthesis of poly-O-tert-butyl-L-serine, indicating that the monomer, O-tert-butyl-L-serine, was an available and utilized reagent by this time.

The widespread adoption of O-tert-butyl-serine came with the ascendancy of the Fmoc/tBu strategy for SPPS. This strategy relies on the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl-based groups for permanent side-chain protection.[4] The orthogonality of these two classes of protecting groups allows for the selective deprotection of the N-terminus for chain elongation without premature cleavage of the side-chain protecting groups.

Synthesis of this compound: Principles and Protocols

The synthesis of this compound hinges on the acid-catalyzed addition of a tert-butyl cation source to the hydroxyl group of serine. The most common industrial and laboratory-scale methods utilize isobutylene or tert-butyl acetate as the source of the tert-butyl group in the presence of a strong acid catalyst.

General Reaction Mechanism

The underlying principle of the synthesis is the formation of a tert-butyl carbocation from a suitable precursor under acidic conditions. This highly electrophilic carbocation is then attacked by the nucleophilic hydroxyl group of the serine side chain to form the stable tert-butyl ether linkage.

Caption: General mechanism for the synthesis of O-tert-Butyl-Serine.

Detailed Experimental Protocol (Isobutylene Method)

This protocol describes a common method for the synthesis of O-tert-Butyl-serine methyl ester, which can then be saponified to the free acid.

Materials:

-

L-Serine methyl ester hydrochloride

-

Dioxane or Dichloromethane (solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Isobutylene (liquefied gas)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Reaction vessel suitable for handling liquefied gas

Procedure:

-

Reaction Setup: In a suitable pressure-resistant reaction vessel, dissolve L-serine methyl ester hydrochloride in dioxane or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Introduction of Isobutylene: Cool the reaction vessel and carefully introduce liquefied isobutylene. The vessel is then sealed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 48-96 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully vent any excess isobutylene. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the aqueous layer is basic.

-

Extraction and Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude O-tert-butyl-L-serine methyl ester, which can be further purified by chromatography or crystallization.

-